molecular formula C12H14N2O B041549 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one CAS No. 277299-70-4

2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one

Cat. No.: B041549
CAS No.: 277299-70-4
M. Wt: 202.25 g/mol
InChI Key: HBWBJCSXUJIDGN-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one is an organic compound belonging to the pyrazolone family. This compound is characterized by a pyrazolone ring substituted with a 3,4-dimethylphenyl group and a methyl group. Pyrazolones are known for their diverse biological activities and applications in various fields, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one typically involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazolone ring. The reaction conditions may vary, but common conditions include refluxing the reactants in ethanol or another suitable solvent with an acid or base catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazolone ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Pyrazolone derivatives are explored for their anti-inflammatory, analgesic, and antipyretic properties.

    Industry: The compound is used in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways, leading to therapeutic effects such as reduced inflammation or pain relief.

Comparison with Similar Compounds

    4-Methyl-2-phenyl-1H-pyrazol-3(2H)-one: Similar structure but with a phenyl group instead of a 3,4-dimethylphenyl group.

    2-Phenyl-5-methyl-1H-pyrazol-3(2H)-one: Lacks the dimethyl substitution on the phenyl ring.

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Different substitution pattern on the pyrazolone ring.

Uniqueness: 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one is unique due to the presence of both 3,4-dimethylphenyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern may enhance its binding affinity to molecular targets and improve its pharmacological properties compared to similar compounds.

Properties

IUPAC Name

2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8-4-5-11(6-9(8)2)14-12(15)7-10(3)13-14/h4-7,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWBJCSXUJIDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C=C(N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90471326
Record name 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

277299-70-4
Record name 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0277299704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one
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Record name 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one
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Synthesis routes and methods I

Procedure details

A solution of 3,4-dimethylphenylhydrazine (7.3 g; 0.053 mol.) and ethyl acetoacetate (6.9 g; 0.053 mol.) in glacial acetic acid (50.0 mL) was stirred and heated at 100° for 24h. The solvent was evaporated and the product purified by chromatography (silica gel, 50% ethyl acetate/hexanes) to afford the title compound (16.8 g; 64%). MS(ES) m/z 203 [M+H].
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
64%

Synthesis routes and methods II

Procedure details

A solution of 3,4-dimethylphenylhydrazine hydrochloride (17.7 g; 0.1 mol.), ethyl acetoacetate (13.0 g; 0.1 mol.) and sodium acetate (8.2 g; 0.1 mol.) in glacial acetic acid; (250 mL) was stirred and heated under reflux for 24 h.
Name
3,4-dimethylphenylhydrazine hydrochloride
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
8.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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